N6-hydroxynorvalylcarbamoyladenosine

描述

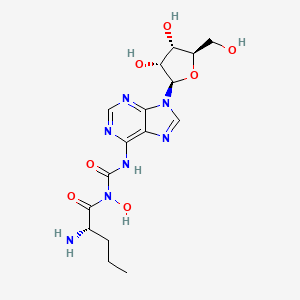

N6-Hydroxynorvalylcarbamoyladenosine (hn6A) is a hypermodified nucleoside found at position 37 of tRNA in archaea and eukarya . This modification is critical for maintaining tRNA stability and function, particularly in reinforcing the anticodon loop structure and enhancing codon-anticodon interactions during translation . Structurally, hn6A features a hydroxynorvalylcarbamoyl moiety attached to the N6 position of adenosine (Figure 1). Unlike its counterparts, the enzymes responsible for hn6A biosynthesis remain unidentified, highlighting a gap in current research .

属性

CAS 编号 |

146426-20-2 |

|---|---|

分子式 |

C16H23N7O7 |

分子量 |

425.4 g/mol |

IUPAC 名称 |

(2S)-2-amino-N-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoyl]-N-hydroxypentanamide |

InChI |

InChI=1S/C16H23N7O7/c1-2-3-7(17)14(27)23(29)16(28)21-12-9-13(19-5-18-12)22(6-20-9)15-11(26)10(25)8(4-24)30-15/h5-8,10-11,15,24-26,29H,2-4,17H2,1H3,(H,18,19,21,28)/t7-,8+,10+,11+,15+/m0/s1 |

InChI 键 |

TTXBEMIFZYXSRS-JVEUSOJLSA-N |

SMILES |

CCCC(C(=O)N(C(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O)N |

手性 SMILES |

CCC[C@@H](C(=O)N(C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N |

规范 SMILES |

CCCC(C(=O)N(C(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O)N |

产品来源 |

United States |

相似化合物的比较

N6-Threonylcarbamoyladenosine (t6A)

- Structural Differences: t6A contains a threonylcarbamoyl group, whereas hn6A substitutes this with a hydroxynorvalylcarbamoyl side chain. The latter’s longer aliphatic chain and hydroxyl group may confer distinct conformational flexibility .

- Functional Roles : Both modifications stabilize the anticodon loop, but t6A is more extensively studied. NMR and crystallographic data show t6A disrupts U33-A37 interactions and stabilizes codon-anticodon pairing . hn6A’s functional nuances remain less defined.

- Biosynthesis: t6A biosynthesis involves the KEOPS complex in eukaryotes and archaea, whereas hn6A pathways are unknown .

- Derivatives : Both t6A and hn6A undergo methylthiolation to form 2-methylthio derivatives (ms2t6A and ms2hn6A), which enhance tRNA binding to ribosomes .

N6-Glycinylcarbamoyladenosine (g6A)

N6-Methyl-N6-threonylcarbamoyladenosine (m6t6A)

- Structural Differences: m6t6A introduces a methyl group to the N6 position of t6A, creating a bulkier structure compared to hn6A’s hydroxynorvalyl group .

- Analytical Challenges : hn6A and m6t6A share identical precursor (427.2 m/z) and product (295 m/z) ions in mass spectrometry, posing risks of misidentification without advanced chromatographic separation .

2-Methylthio-N6-hydroxynorvalylcarbamoyladenosine (ms2hn6A)

- Relationship to hn6A : ms2hn6A is the methylthiolated derivative of hn6A, analogous to ms2t6A. This modification enhances tRNA’s affinity for ribosomes, suggesting a conserved role in optimizing translation .

Analytical Considerations and Data

Table 1: Mass Spectrometry Parameters for hn6A and Related Compounds

| Compound Name | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| N6-Hydroxynorvalylcarbamoyladenosine | hn6A | 427.2 | 295 |

| N6-Methyl-N6-threonylcarbamoyladenosine | m6t6A | 427.2 | 295 |

| N6-Threonylcarbamoyladenosine | t6A | 427.2 | 295 |

Note: Chromatographic resolution is essential to distinguish hn6A from m6t6A and t6A due to identical mass transitions.

Table 2: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。